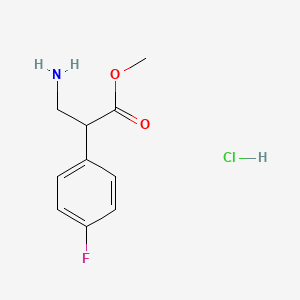

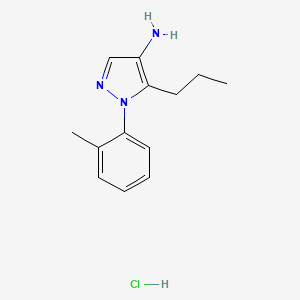

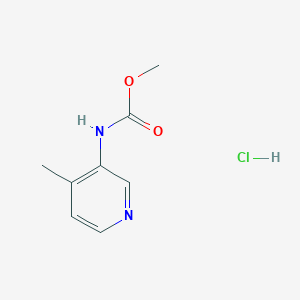

![molecular formula C12H13FN4O4 B1433654 oxalic acid; {1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine CAS No. 1795485-29-8](/img/structure/B1433654.png)

oxalic acid; {1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine

Vue d'ensemble

Description

Oxalic acid; {1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine is a synthetic compound belonging to the class of organic compounds known as triazoles. It is a white, crystalline solid with a melting point of 102-105°C. It is soluble in water, methanol, and ethanol. Oxalic acid; {1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine is a widely studied compound due to its interesting properties and potential applications in the field of science.

Applications De Recherche Scientifique

Neurokinin-1 Receptor Antagonist Development

One significant application involves the development of neurokinin-1 (NK1) receptor antagonists, which are crucial for treating emesis and depression. For instance, the construction of a dimethylaminomethyl 1,2,3-triazol-4-yl unit incorporating solubilizing groups was achieved through thermal rearrangement, highlighting the compound's potential in clinical applications due to its high water solubility and efficacy in pre-clinical tests related to emesis and depression T. Harrison et al., 2001.

Material Science and Chemistry

In materials science and chemistry, triazole derivatives demonstrate significant π-hole tetrel bonding interactions, which are crucial for molecular self-assembly and could influence material properties and chemical reactivity. Ethyl 2-triazolyl-2-oxoacetate derivatives have been synthesized, showcasing the importance of nucleophilic/electrophilic interactions in forming stable structures, analyzed using Hirshfeld surface analysis and DFT calculations Muhammad Naeem Ahmed et al., 2020.

Antimicrobial Activity

The synthesis and biological activity of triazole analogues of piperazine have been explored, with some compounds showing significant antibacterial activity against human pathogenic bacteria. This indicates the potential of such compounds in developing new antibacterial agents A. Nagaraj et al., 2018.

Atmospheric Science

Oxalic acid's interaction with methylamine has been studied for its implications in atmospheric science, specifically in new particle formation. The study indicates that oxalic acid and methylamine clusters could participate in atmospheric nucleation, highlighting a potential application in understanding atmospheric chemistry and cloud formation processes Yu Hong et al., 2017.

Antioxidant Properties

The antioxidant capacity of novel 1,2,3-triazole-containing nitrones has been reported, emphasizing the role of these compounds in inhibiting lipid peroxidation and scavenging hydroxyl radicals. Such properties are crucial for the development of new antioxidant agents for therapeutic applications D. Hadjipavlou-Litina et al., 2022.

Propriétés

IUPAC Name |

[1-[(4-fluorophenyl)methyl]triazol-4-yl]methanamine;oxalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FN4.C2H2O4/c11-9-3-1-8(2-4-9)6-15-7-10(5-12)13-14-15;3-1(4)2(5)6/h1-4,7H,5-6,12H2;(H,3,4)(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYICKVQCVFWCSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C=C(N=N2)CN)F.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13FN4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

oxalic acid; {1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

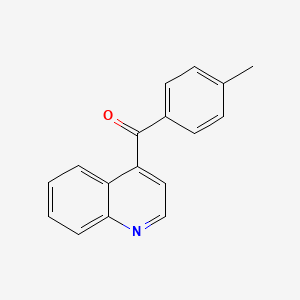

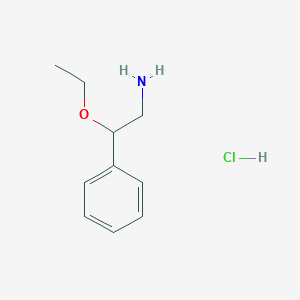

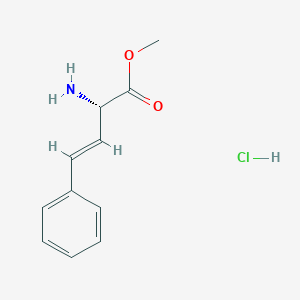

![[3,5-Dichloro-4-(trifluoromethyl)phenyl]methanol](/img/structure/B1433572.png)

![2-Methylimidazo[1,2-b]pyridazine-3-carboxylic acid hydrochloride](/img/structure/B1433573.png)